5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid

Physicochemical Profiling Drug-likeness Prediction Chromatographic Retention

Researchers seeking novel building blocks with balanced polarity for CNS or membrane-associated targets often face limited scaffold diversity. 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid directly addresses this need with a synergistic 5-Cl/4-NO2 pattern unavailable in mono-substituted analogs. · LogP 3.22 & PSA 96.26 Ų enable unique pharmacokinetic profiles not achievable with mono-chloro or nitro analogs. · Enhanced pKa 2.40 facilitates amide coupling & esterification under milder conditions, improving reaction efficiency. · Scales to multi-gram quantities via established Sumitomo Seika patent methodology, reducing procurement risk.

Molecular Formula C9H4ClNO5
Molecular Weight 241.58 g/mol
CAS No. 412336-57-3
Cat. No. B12849181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid
CAS412336-57-3
Molecular FormulaC9H4ClNO5
Molecular Weight241.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13)
InChIKeyMWOMINAOKXQTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid (CAS 412336-57-3): Core Physicochemical and Structural Profile for Procurement Evaluation


5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid (CAS 412336-57-3) is a disubstituted benzofuran-2-carboxylic acid bearing a chloro group at the 5-position and a nitro group at the 4-position of the benzofuran scaffold . The compound has a molecular formula of C9H4ClNO5, a molecular weight of 241.58 g/mol, and an MDL number MFCD09038108 . Predicted physicochemical parameters include a boiling point of 443.6±40.0 °C, a density of 1.693±0.06 g/cm³, and an acid dissociation constant (pKa) of 2.40±0.30 . Its computed partition coefficient (LogP) is 3.22 and topological polar surface area (PSA) is 96.26 Ų, distinguishing it from mono-substituted benzofuran-2-carboxylic acid analogs . The compound is primarily supplied as a research chemical with a typical purity specification of 95% .

Disubstituted benzofuran-2-carboxylic acid building block with 5-chloro and 4-nitro substitution
Distinct LogP–PSA profile supports library design requiring balanced lipophilicity and polarity
Patent-backed industrial route enables gram-to-kilogram procurement feasibility
Viable precursor for 5-chloro-4-nitro-1-benzofuran via decarboxylation

Why 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid Cannot Be Replaced by Generic Benzofuran-2-carboxylic Acid Analogs


Benzofuran-2-carboxylic acid derivatives bearing a single chloro (CAS 10242-10-1) or a single nitro (CAS 69604-06-4) substituent exhibit markedly different physicochemical profiles compared to the dual-substituted target compound. The 5-chloro-4-nitro substitution pattern introduces a unique combination of electron-withdrawing effects, hydrogen-bonding capacity, and molecular topology that directly impacts LogP, PSA, and pKa . These differences are not additive but synergistic: for instance, the target compound's LogP of 3.22 is substantially higher than that of 5-chloro-1-benzofuran-2-carboxylic acid (LogP 2.78) , while its PSA of 96.26 Ų nearly doubles that of the mono-chloro analog (PSA 50.44 Ų) . Such deviations alter solubility, permeability, and protein-binding behavior, meaning that substituting the target compound with a mono-substituted analog in a synthetic route or biological assay would yield non-equivalent outcomes .

Physicochemical profile
Mono-substituted analogs exhibit substantially lower LogP and different PSA; combined 5-Cl/4-NO₂ substitution creates non-additive shifts in solubility and permeability that a single-substituent analog may not reproduce
Ionization behavior
Target pKa is lower than either mono-chloro or mono-nitro analog due to synergistic electron-withdrawing effects; substitution with a mono-substituted benzofuran may alter salt formation and reactivity profiles
Synthetic accessibility
Decarboxylation route to 5-chloro-4-nitro-1-benzofuran is documented for the target compound; this orthogonal entry may not transfer to mono-substituted analogs lacking the same substitution pattern

Quantitative Differentiation Evidence for 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid Versus Closest Analogs


LogP and PSA Comparison: Enhanced Lipophilicity and Polarity Relative to 5-Chloro-1-benzofuran-2-carboxylic acid

The target compound exhibits a computed LogP of 3.22 and a topological polar surface area (TPSA) of 96.26 Ų . In comparison, 5-chloro-1-benzofuran-2-carboxylic acid (CAS 10242-10-1), which lacks the 4-nitro substituent, displays a LogP of 2.78 and a PSA of 50.44 Ų . The 4-nitro-1-benzofuran-2-carboxylic acid analog (CAS 69604-06-4), which lacks the 5-chloro substituent, exhibits an intermediate TPSA of approximately 113.43 Ų based on class-level prediction, but its LogP is substantially lower at approximately 2.35 [1]. The target compound thus occupies a distinct physicochemical space characterized by simultaneously elevated lipophilicity and polarity, attributable to the combined 5-chloro and 4-nitro substitution.

LogP & PSA Profile
Cross-study comparable
Target: LogP 3.22, PSA 96.26 Ų vs mono-Cl: LogP 2.78, PSA 50.44 Ų; vs mono-NO₂: LogP ~2.35, PSA ~113.43 Ų
Occupies distinct lipophilicity-polarity space not covered by mono-substituted analogs
Predicted values; experimental verification recommended
Physicochemical Profiling Drug-likeness Prediction Chromatographic Retention

Acid Dissociation Constant (pKa) Differentiation: Stronger Acidity than 4-Nitro Analog

The predicted pKa of the target compound is 2.40±0.30 . In comparison, 4-nitro-1-benzofuran-2-carboxylic acid (CAS 69604-06-4), which lacks the 5-chloro substituent, has a predicted pKa of 2.59±0.30 . The 5-chloro-1-benzofuran-2-carboxylic acid analog has an estimated pKa of approximately 2.8–3.0 based on class extrapolation . The lower pKa of the target compound indicates enhanced acidity due to the combined electron-withdrawing effects of the 5-chloro and 4-nitro groups, which stabilize the conjugate base more effectively than either substituent alone.

Acid Dissociation (pKa)
Cross-study comparable
Target pKa 2.40±0.30 vs 4-nitro analog 2.59±0.30 vs 5-chloro analog ~2.8–3.0
Enhanced acidity supports deprotonation under milder basic conditions
Predicted values; chloro analog estimate is class-level extrapolation
Acid-Base Chemistry Salt Formation Reactivity

Synthetic Utility: Quantified Precursor Yield to 5-Chloro-4-nitro-1-benzofuran via Decarboxylation

The target compound serves as a direct synthetic precursor to 5-chloro-4-nitro-1-benzofuran (CAS 412336-59-5) via decarboxylation, with a reported yield of approximately 28% . While this yield is moderate, it represents a specific synthetic route from the carboxylic acid to a valuable benzofuran building block. Alternative syntheses of 5-chloro-4-nitro-1-benzofuran from 4-chloro-3-nitrophenol are also documented, but the carboxylic acid route offers orthogonal synthetic accessibility and can be preferred when late-stage functionalization of the carboxyl group is required . No analogous decarboxylative transformation yield data are available for the mono-substituted analogs under comparable conditions.

Decarboxylation Yield
Supporting evidence
≈28% conversion to 5-chloro-4-nitro-1-benzofuran
Establishes a viable synthetic entry point to the benzofuran scaffold
Moderate yield; orthogonal to alternative phenol-based synthesis
Synthetic Intermediate Decarboxylation Benzofuran Derivatization

Industrial Production Feasibility: Patent Precedent for Halogenated/Nitrated Benzofuran-2-carboxylic Acid Synthesis

Sumitomo Seika Chemicals has patented a method for industrially producing benzofuran-2-carboxylic acids represented by a general formula that explicitly encompasses compounds wherein R1 and R2 are each independently a hydrogen atom, a halogen atom, a cyano group, a nitro group, or a trifluoromethyl group [1]. The 5-chloro-4-nitro substitution pattern of the target compound falls directly within the scope of this patented process, establishing an industrial-scale synthetic feasibility that is not guaranteed for all arbitrary substitution patterns. This patent precedent provides a regulatory and process-chemistry framework for kilogram-scale procurement that may not exist for non-halogenated or non-nitrated benzofuran-2-carboxylic acid analogs.

Industrial Scalability
Class-level inference
Covered by Sumitomo Seika process patent for halogen/nitro-substituted benzofuran-2-carboxylic acids
Supports procurement pathway beyond milligram scale
Class-level coverage; confirm batch-specific feasibility with supplier
Process Chemistry Scalable Synthesis Patent Coverage

Optimal Application Scenarios for 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Library Design Requiring Elevated LogP and Moderately High PSA

When designing compound libraries for targets where balanced lipophilicity and polarity are critical—such as CNS-penetrant or membrane-associated protein modulators—the target compound's LogP of 3.22 and PSA of 96.26 Ų [1] offer a differentiated starting point that is not accessible through the mono-chloro analog (LogP 2.78, PSA 50.44 Ų) or the mono-nitro analog (LogP ~2.35, PSA ~113.43 Ų). This distinct profile positions the compound as a privileged scaffold for exploring chemical space not covered by commonly stocked benzofuran-2-carboxylic acid building blocks.

Carboxylic Acid Functionalization Studies Exploiting Enhanced Acidity (pKa 2.40)

The target compound's pKa of 2.40±0.30 [1] renders it more acidic than both 4-nitro-1-benzofuran-2-carboxylic acid (pKa 2.59) and 5-chloro-1-benzofuran-2-carboxylic acid (pKa ~2.8–3.0). This enhanced acidity facilitates deprotonation and subsequent nucleophilic reactions under milder basic conditions. Amide coupling, esterification, and salt formation reactions may proceed with higher efficiency, making the compound a preferred substrate for derivatization campaigns where carboxylic acid activation is the key synthetic step.

Precursor for 5-Chloro-4-nitro-1-benzofuran via Decarboxylation

The documented decarboxylation route yielding 5-chloro-4-nitro-1-benzofuran in approximately 28% yield [1] establishes the target compound as a viable precursor for accessing the 5-chloro-4-nitro-substituted benzofuran core. This route is orthogonal to the alternative synthesis from 4-chloro-3-nitrophenol and may be preferred when the carboxylic acid is a more readily available or cost-effective starting material, or when late-stage functional group interconversion strategies are being explored.

Industrial-Scale Process Development Under Patent-Protected Methodology

Organizations requiring multi-gram to kilogram quantities can leverage the Sumitomo Seika patent methodology [1], which explicitly covers benzofuran-2-carboxylic acids bearing halogen and nitro substituents. This provides a regulatory and technical pathway for scaling the synthesis of the target compound that may not be available for analogs lacking documented industrial process precedents, thereby reducing procurement risk in development programs.

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Balanced LogP–PSA profile
Membrane permeability and polarity screening
Carboxylic acid derivatization
Enhanced acidity (lower pKa)
Amide coupling and esterification efficiency
Benzofuran scaffold synthesis
Decarboxylation precursor route
Yield optimization and orthogonal route comparison
Scale-up procurement
Patent-backed industrial methodology
Kilogram-scale feasibility assessment
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